

# Evaluating the Impact of Solriamfetol on Locomotor Activity: A Detailed Experimental Protocol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Solriamfetol Hydrochloride*

Cat. No.: *B10819196*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Introduction:** Solriamfetol (Sunosi®) is a wake-promoting agent approved for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea.[1][2][3] Its primary mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, classifying it as a dopamine-norepinephrine reuptake inhibitor (DNRI).[4][5][6][7][8] Additionally, preclinical studies have identified its activity as an agonist at the trace amine-associated receptor 1 (TAAR1).[1][2][7][9][10] Understanding the impact of solriamfetol on locomotor activity is crucial for its overall pharmacological profiling and for differentiating it from traditional stimulants. This document provides detailed experimental protocols for assessing the effects of solriamfetol on locomotor activity in a preclinical setting.

## I. Signaling Pathway of Solriamfetol

Solriamfetol's wake-promoting effects are primarily attributed to its dual action on the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5][6] By blocking these transporters, solriamfetol increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[4][5] Furthermore, its agonistic activity at the TAAR1 receptor may also contribute to its pharmacological effects.[1][2][7][9]



[Click to download full resolution via product page](#)

**Caption:** Solriamfetol's mechanism of action.

## II. Experimental Protocol: Open Field Test for Locomotor Activity

This protocol outlines the procedure for evaluating the effect of solriamfetol on spontaneous locomotor activity in mice using the open field test.

### A. Materials and Methods

- Subjects: Adult male C57BL/6J mice (8-12 weeks old).
- Apparatus: Open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous, uniformly colored material (e.g., white or black) to contrast with the mouse color. The arena should be equipped with an automated tracking system (e.g., video camera and software) to record and analyze locomotor activity.
- Drug Formulation: Solriamfetol is dissolved in a suitable vehicle (e.g., saline or 0.5% methylcellulose).
- Dose Administration: Administration is typically via intraperitoneal (i.p.) injection.

### B. Experimental Workflow



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for the open field test.

### C. Detailed Procedure

- Acclimation: Upon arrival, mice are housed in groups under a standard 12:12 hour light-dark cycle with ad libitum access to food and water for at least one week to acclimate to the new environment.
- Habituation: On the day of the experiment, mice are transported to the testing room and left undisturbed in their home cages for at least 60 minutes to habituate to the novel environment.
- Group Assignment: Mice are randomly assigned to different treatment groups: vehicle control and solriamfetol at various doses (e.g., 1, 3, 50, 100, 150 mg/kg).
- Drug Administration: Each mouse is administered its assigned treatment via intraperitoneal injection.
- Open Field Test: Immediately following injection, each mouse is gently placed in the center of the open field arena.
- Data Recording: Locomotor activity is recorded for a specified duration, typically 60 minutes. The automated tracking system records parameters such as:
  - Total distance traveled (cm)
  - Horizontal activity (beam breaks)
  - Vertical activity (rearing)
  - Time spent in the center versus the periphery of the arena
- Arena Cleaning: Between each trial, the open field arena is thoroughly cleaned with 70% ethanol and dried to eliminate any olfactory cues from the previous mouse.
- Data Analysis: The collected data is analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of solriamfetol to the vehicle control.

### III. Expected Outcomes and Data Presentation

Preclinical studies have shown that, unlike traditional stimulants, solriamfetol does not increase locomotor activity in naive mice.[1][2][9] Higher doses (50, 100, and 150 mg/kg) have been observed to have a negative impact on locomotion and exploration, inducing a state of wakefulness with very limited spontaneous movement.[10] In contrast, lower doses (1 and 3 mg/kg) appear to maintain normal movement.[10] In dopamine transporter (DAT) knockout mice, solriamfetol has been shown to inhibit the increase in locomotor activity.[1][2][9] However, one study has suggested that solriamfetol can induce hyperlocomotion in the context of behavioral sensitization through the modulation of dopamine and norepinephrine signaling.[11]

Table 1: Effect of Solriamfetol on Locomotor Activity in Naive Mice (Hypothetical Data)

| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Horizontal Activity (beam breaks) | Vertical Activity (rears) |
|-----------------|--------------------|------------------------------|-----------------------------------|---------------------------|
| Vehicle         | -                  | 3500 ± 300                   | 2500 ± 200                        | 150 ± 20                  |
| Solriamfetol    | 1                  | 3400 ± 280                   | 2450 ± 190                        | 145 ± 18                  |
| Solriamfetol    | 3                  | 3350 ± 290                   | 2400 ± 210                        | 140 ± 22                  |
| Solriamfetol    | 50                 | 1500 ± 250                   | 1000 ± 150                        | 50 ± 10*                  |
| Solriamfetol    | 100                | 800 ± 150                    | 500 ± 100                         | 20 ± 5                    |
| Solriamfetol    | 150                | 500 ± 100                    | 300 ± 80                          | 10 ± 3                    |

Data are presented as mean ± SEM. \*p < 0.05, \*\*p < 0.01 compared to vehicle control.

Table 2: Effect of Solriamfetol on Locomotor Activity in DAT Knockout Mice (Hypothetical Data)

| Genotype  | Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) |
|-----------|-----------------|--------------------|------------------------------|
| Wild-Type | Vehicle         | -                  | 3600 ± 320                   |
| Wild-Type | Solriamfetol    | 100                | 900 ± 180**                  |
| DAT KO    | Vehicle         | -                  | 8500 ± 700                   |
| DAT KO    | Solriamfetol    | 100                | 5000 ± 600*                  |

Data are presented as mean ± SEM. \*p < 0.05 compared to DAT KO vehicle, \*\*p < 0.01 compared to Wild-Type vehicle.

## IV. Conclusion

The provided protocol offers a comprehensive framework for evaluating the effects of solriamfetol on locomotor activity in a preclinical setting. The open field test is a robust method for assessing general activity levels and exploratory behavior. The expected outcomes, characterized by a lack of hyperlocomotion at lower doses and a reduction in activity at higher doses, distinguish solriamfetol from typical psychostimulants. This unique profile is consistent with its primary clinical use as a wake-promoting agent with a lower potential for abuse compared to traditional stimulants.<sup>[5]</sup> Further investigation into the nuanced effects of solriamfetol on different aspects of behavior will continue to elucidate its complete pharmacological profile.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]

- 4. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]
- 6. Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solriamfetol - Wikipedia [en.wikipedia.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. neurology.org [neurology.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evaluating the Impact of Solriamfetol on Locomotor Activity: A Detailed Experimental Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819196#experimental-protocol-for-evaluating-solriamfetol-s-effect-on-locomotor-activity]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

